ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
Brand Name: Vulcanchem
CAS No.: 392318-17-1
VCID: VC5331245
InChI: InChI=1S/C13H12N4O5S2/c1-2-22-10(18)7-23-13-16-15-12(24-13)14-11(19)8-4-3-5-9(6-8)17(20)21/h3-6H,2,7H2,1H3,(H,14,15,19)
SMILES: CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C13H12N4O5S2
Molecular Weight: 368.38

ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate

CAS No.: 392318-17-1

Cat. No.: VC5331245

Molecular Formula: C13H12N4O5S2

Molecular Weight: 368.38

* For research use only. Not for human or veterinary use.

ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate - 392318-17-1

Specification

CAS No. 392318-17-1
Molecular Formula C13H12N4O5S2
Molecular Weight 368.38
IUPAC Name ethyl 2-[[5-[(3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Standard InChI InChI=1S/C13H12N4O5S2/c1-2-22-10(18)7-23-13-16-15-12(24-13)14-11(19)8-4-3-5-9(6-8)17(20)21/h3-6H,2,7H2,1H3,(H,14,15,19)
Standard InChI Key WBRDCFRCAWSNKK-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, ethyl 2-[[5-[(3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate, reflects its intricate structure. Key components include:

  • A 1,3,4-thiadiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, which serves as the scaffold for biological activity .

  • A 3-nitrobenzamido group at position 5 of the thiadiazole ring, contributing electron-withdrawing effects that enhance reactivity .

  • An ethyl acetate sulfanyl side chain at position 2, which improves solubility and facilitates interactions with cellular targets .

The nitro group (-NO2_2) at the meta position of the benzamido moiety is critical for stabilizing charge distribution during target binding, as evidenced by molecular docking studies .

Physicochemical Properties

  • Molecular Formula: C13H12N4O5S2\text{C}_{13}\text{H}_{12}\text{N}_{4}\text{O}_{5}\text{S}_{2}

  • Molecular Weight: 368.38 g/mol

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., acetone, DMSO) due to the ethyl acetate group .

  • Stability: Stable under acidic conditions but prone to hydrolysis in alkaline environments, necessitating careful storage.

Synthesis and Optimization Strategies

Conventional Synthesis Pathway

The synthesis typically follows a three-step sequence (Scheme 1):

  • Formation of 5-Amino-1,3,4-thiadiazole-2-thiol: Thiosemicarbazide reacts with carbon disulfide (CS2\text{CS}_2) in ethanol under reflux to yield the thiol intermediate .

  • Alkylation with Ethyl Chloroacetate: The thiol group undergoes nucleophilic substitution with ethyl chloroacetate in the presence of potassium carbonate, forming the sulfanyl acetate backbone .

  • Acylation with 3-Nitrobenzoyl Chloride: The amino group on the thiadiazole ring reacts with 3-nitrobenzoyl chloride in anhydrous acetone, completing the nitrobenzamido substitution .

Reaction Conditions:

  • Temperature: 60–80°C for acylation .

  • Catalyst: Triethylamine (Et3N\text{Et}_3\text{N}) to neutralize HCl byproducts .

  • Yield: 65–72% after recrystallization from methanol .

Greener Synthetic Approaches

Recent advancements emphasize sustainability:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 4 minutes at 180°C) while maintaining yields >70% .

  • Ultrasound Irradiation: Enhances mixing efficiency, achieving 85% yield in 15 minutes without excess solvent .

Table 1: Comparative Synthesis Methods

MethodTime (min)Yield (%)Energy Input
Conventional 12068High
Microwave 472Moderate
Ultrasound 1585Low

Biological Activity and Mechanistic Insights

Antitumor Efficacy

The compound exhibits broad-spectrum cytotoxicity:

  • SKOV-3 (Ovarian Cancer): IC50_{50} = 19.5 μM, outperforming cisplatin (IC50_{50} = 28.7 μM) in the same assay .

  • HL-60 (Leukemia): 45% inhibition at 25 μM after 48 hours .

  • Mechanism: Apoptosis induction confirmed via acridine orange/ethidium bromide staining, showing chromatin condensation and membrane blebbing .

Structure-Activity Relationships (SAR)

  • Nitro Group Position: Meta-substitution (3-nitro) enhances activity compared to para-substituted analogs (IC50_{50} = 34.2 μM for 4-nitro) .

  • Thiadiazole Ring: Replacement with 1,2,4-triazole reduces potency by 40%, highlighting the importance of sulfur in the ring .

  • Side Chain Modifications: Ethyl esters improve cell permeability over methyl esters, as demonstrated in logP comparisons (2.1 vs. 1.7).

Comparative Analysis with Analogous Compounds

Ethyl 2-[[5-(4-Methylanilino)-1,3,4-Thiadiazol-2-yl]Sulfanyl]Acetate (CID 2589088)

  • Molecular Weight: 309.4 g/mol .

  • Activity: Moderate cytotoxicity (IC50_{50} = 52 μM against MCF-7), attributed to the electron-donating methyl group reducing electrophilicity .

Hybrid Derivatives with Phthalimide

  • Example: N-(1,3-Dioxoisoindolin-2-yl)-2-(5-(1,3-dioxoindolin-2-yl)-1,3,4-thiadiazol-2-ylthio)acetamide .

  • Advantage: Dual inhibition of topoisomerase II and tubulin polymerization, achieving IC50_{50} = 8.3 μM in colon cancer .

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